molecular formula C5H7NS B6611359 pent-4-ynethioamide CAS No. 2763922-41-2

pent-4-ynethioamide

Cat. No.: B6611359
CAS No.: 2763922-41-2
M. Wt: 113.18 g/mol
InChI Key: BHMDDWAPUIZAAX-UHFFFAOYSA-N
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Description

Pent-4-ynethioamide is an organic compound characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-ynethioamide can be synthesized through several methods. One common approach involves the reaction of pent-4-ynenitrile with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various thioamide derivatives.

Scientific Research Applications

Pent-4-ynethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the development of new materials and as a precursor in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of pent-4-ynethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pent-4-ynenitrile
  • Pent-4-yn-1-amine
  • Pent-4-yn-2-ol

Uniqueness

Pent-4-ynethioamide is unique due to the presence of both a triple bond and a thioamide group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and biological activities.

Properties

IUPAC Name

pent-4-ynethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMDDWAPUIZAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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